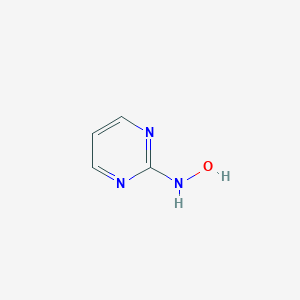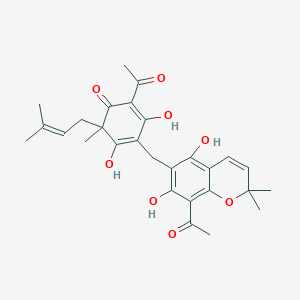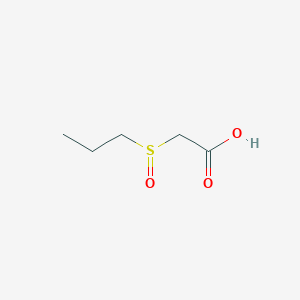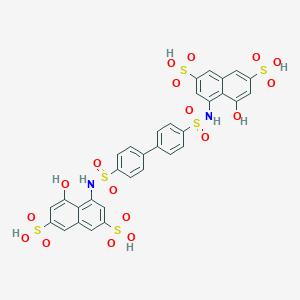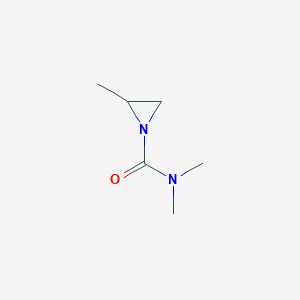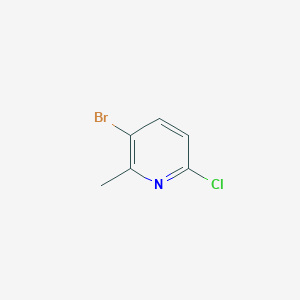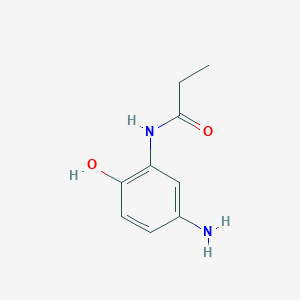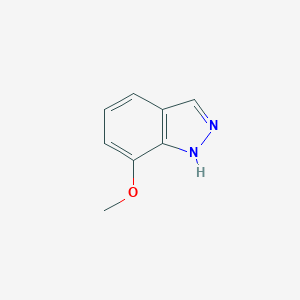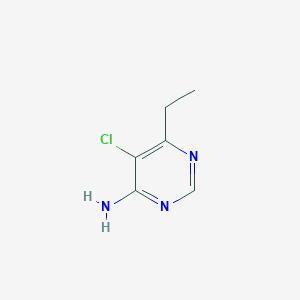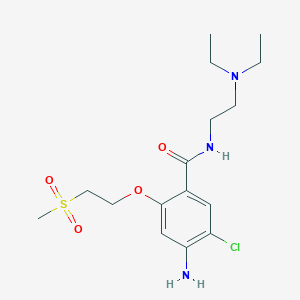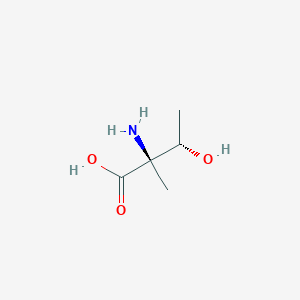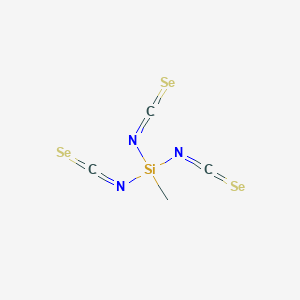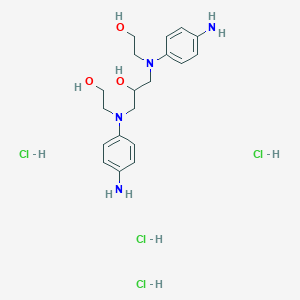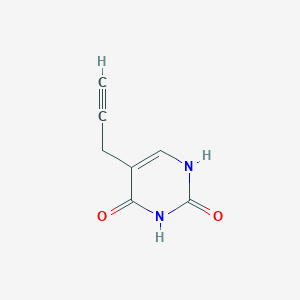
5-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a propynyl group at the 5th position of the uracil ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the alkylation of uracil derivatives. One common method is the reaction of uracil with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions: 5-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl derivatives, while reduction can produce saturated uracil derivatives .
科学研究应用
5-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Incorporated into nucleic acids to study DNA and RNA interactions.
Industry: Utilized in the synthesis of fluorescent probes and other diagnostic tools
作用机制
The mechanism of action of 5-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This can lead to the inhibition of DNA and RNA synthesis, making it a potential candidate for antiviral and anticancer therapies. The molecular targets include thymidylate synthase and other enzymes involved in nucleotide metabolism .
相似化合物的比较
5-Fluorouracil: A well-known anticancer drug that also targets thymidylate synthase.
5-Bromouracil: Used in mutagenesis studies due to its ability to substitute for thymine in DNA.
5-Iodouracil: Similar to 5-Bromouracil, used in radiolabeling and imaging studies.
Uniqueness: 5-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the propynyl group, which imparts distinct chemical properties and reactivity compared to other uracil derivatives. This makes it a valuable tool in synthetic chemistry and molecular biology .
属性
CAS 编号 |
132400-69-2 |
|---|---|
分子式 |
C7H6N2O2 |
分子量 |
150.13 g/mol |
IUPAC 名称 |
5-prop-2-ynyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H6N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h1,4H,3H2,(H2,8,9,10,11) |
InChI 键 |
LFAHMOHODVHAQW-UHFFFAOYSA-N |
SMILES |
C#CCC1=CNC(=O)NC1=O |
规范 SMILES |
C#CCC1=CNC(=O)NC1=O |
同义词 |
2,4(1H,3H)-Pyrimidinedione, 5-(2-propynyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


